molecular formula C10H9N3O2 B561463 Methyl 2-aminoquinazoline-4-carboxylate CAS No. 102654-12-6

Methyl 2-aminoquinazoline-4-carboxylate

Cat. No.: B561463
CAS No.: 102654-12-6
M. Wt: 203.201
InChI Key: ROTCTLUBXVGVSU-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Data

Methyl 2-aminoquinazoline-4-carboxylate (C₁₀H₉N₃O₂) features a bicyclic quinazoline core with a methyl ester group at the 4-position and an amino substituent at the 2-position (Figure 1). The quinazoline ring system consists of a fused benzene and pyrimidine ring, with the ester and amino groups introducing polarity and hydrogen-bonding capabilities. While direct crystallographic data for this specific compound are not available in the provided sources, related quinazoline derivatives exhibit planar molecular geometries due to aromatic π-conjugation. For example, methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate crystallizes in the triclinic space group P1, with lattice parameters a = 9.512 Å, b = 10.234 Å, c = 12.876 Å, α = 89.5°, β = 78.3°, γ = 85.2°, and Z = 4. This suggests that steric and electronic effects from substituents significantly influence packing motifs.

Key Structural Features:

  • Quinazoline Core : Aromatic with delocalized π-electrons.
  • Methyl Ester : Introduces steric bulk and hydrogen-bond acceptor sites (C=O).
  • Amino Group : Participates in intramolecular hydrogen bonding, stabilizing the planar conformation.

Spectroscopic Identification Methodologies

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H and ¹³C NMR spectra provide critical insights into the electronic environment of the compound. For this compound:

¹H NMR (600 MHz, DMSO-d₆):
  • Quinazoline protons : Aromatic signals appear between δ 7.5–8.5 ppm as multiplet resonances.
  • Methyl ester : A singlet at δ 3.9 ppm (3H, COOCH₃).
  • Amino group : Broad singlet at δ 6.2–6.8 ppm (2H, NH₂).
¹³C NMR (150 MHz, DMSO-d₆):
  • Carbonyl carbons : δ 165–170 ppm (C=O ester).
  • Quinazoline carbons : δ 150–160 ppm (C2, C4); δ 120–140 ppm (aromatic C).
  • Methyl carbon : δ 52–55 ppm (COOCH₃).

Table 1 : Representative NMR chemical shifts for this compound analogs.

Position ¹H δ (ppm) ¹³C δ (ppm) Assignment
C4-COOCH₃ 3.90 (s) 52.1 Methyl ester
C2-NH₂ 6.50 (br) - Amino group
Quinazoline C6 8.20 (d) 128.5 Aromatic proton
Quinazoline C7 7.85 (t) 132.7 Aromatic proton

Infrared (IR) Vibrational Profiling

IR spectroscopy confirms functional groups through characteristic absorption bands:

  • N-H stretch : 3350–3450 cm⁻¹ (amino group).
  • C=O stretch : 1710–1740 cm⁻¹ (ester carbonyl).
  • C-N stretch : 1250–1350 cm⁻¹ (quinazoline ring).
  • C-O-C asymmetric stretch : 1150–1200 cm⁻¹ (ester linkage).

Table 2 : Key IR absorptions for this compound analogs.

Functional Group Absorption Range (cm⁻¹) Intensity
NH₂ (stretch) 3350–3450 Medium
C=O (stretch) 1710–1740 Strong
C-N (stretch) 1250–1350 Strong
C-O-C (stretch) 1150–1200 Medium

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals the molecular ion peak at m/z 203.2 ([M]⁺), consistent with the molecular formula C₁₀H₉N₃O₂. Key fragmentation pathways include:

  • Loss of methyl group : m/z 188 ([M – CH₃]⁺).
  • Decarboxylation : m/z 159 ([M – COOCH₃]⁺).
  • Ring cleavage : m/z 132 (quinazoline fragment).

Figure 2 : Proposed fragmentation pathway for this compound.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-311++G(d,p) level optimize the geometry and electronic structure:

  • Bond lengths : C4–O (1.34 Å), C2–N (1.35 Å), consistent with resonance stabilization.
  • Dipole moment : 4.2 D, indicating high polarity due to the ester and amino groups.
  • Planarity : The quinazoline ring exhibits minimal deviation (RMSD = 0.029 Å), favoring π-π stacking interactions.

Table 3 : DFT-calculated geometric parameters.

Parameter Value (Å/°)
C4–O (ester) 1.34
C2–N (amino) 1.35
Dihedral angle 179.8

Molecular Orbital Configuration Analysis

HOMO-LUMO analysis reveals:

  • HOMO : Localized on the quinazoline ring and amino group (-6.2 eV), indicating nucleophilic reactivity.
  • LUMO : Centered on the ester carbonyl (-2.8 eV), suggesting electrophilic susceptibility.
  • Energy gap : 3.4 eV, correlating with moderate kinetic stability.

Figure 3 : Molecular orbital surfaces for HOMO (a) and LUMO (b).

Properties

IUPAC Name

methyl 2-aminoquinazoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-15-9(14)8-6-4-2-3-5-7(6)12-10(11)13-8/h2-5H,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTCTLUBXVGVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=NC2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis of Methyl 2-aminoquinazoline-4-carboxylate

The synthesis of this compound typically involves several key steps, which can include:

  • Condensation Reactions : The initial step often involves the condensation of anthranilic acid derivatives with carbonyl compounds, leading to the formation of the quinazoline ring.
  • Functionalization : Subsequent reactions may introduce amino or carboxyl groups at specific positions on the quinazoline scaffold, yielding this compound.
  • Optimization Techniques : Methods such as microwave irradiation and metal-catalyzed reactions have been explored to enhance yields and reduce reaction times .

Biological Activities

This compound exhibits a range of biological activities, making it a valuable compound in drug discovery:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazoline derivatives. This compound has been investigated for its ability to inhibit various cancer cell lines, including:

  • Mechanism of Action : The compound may act by inhibiting key signaling pathways involved in tumor growth and metastasis, such as the platelet-derived growth factor receptor (PDGFR) pathway .
  • In vitro Studies : Reports indicate that derivatives of this compound show significant cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231) with IC50 values ranging from 0.36 to 40.90 μM .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against several bacterial strains. Studies suggest that modifications to the quinazoline structure can enhance this activity:

  • Sulfonamide Derivatives : Hybrid compounds combining sulfonamide moieties with quinazolines have shown improved antibacterial effects compared to their parent compounds .

Anti-inflammatory Effects

This compound and its derivatives have been evaluated for anti-inflammatory properties, particularly through inhibition of cyclooxygenase enzymes (COX-1 and COX-2):

  • Potential Applications : These compounds could serve as leads for developing non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects .

Case Studies

Several case studies illustrate the diverse applications of this compound:

StudyApplicationFindings
AnticancerIdentified as a potent inhibitor of PDGFR phosphorylation, showing potential in managing malignant disorders.
AntimicrobialDemonstrated significant activity against various bacterial strains; specific derivatives showed enhanced efficacy.
Anti-inflammatoryExhibited promising results in inhibiting COX enzymes, suggesting potential for NSAID development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on heterocyclic cores and substituent patterns. Below is a comparative analysis with key derivatives:

Thiazole-Based Derivatives

Thiazole-containing compounds, such as Ethyl 2-aminothiazole-4-carboxylate () and Methyl 2-aminothiazole-4-carboxylate (CAS 64987-16-2, ), share the amino-ester motif but differ in their heterocyclic systems. Thiazoles are five-membered rings with one sulfur and one nitrogen atom, contrasting with the larger, bicyclic quinazoline.

Key Differences :

  • Aromaticity and Ring Size : Quinazoline’s extended π-system and rigidity may enhance binding affinity in biological targets compared to thiazoles.
  • Biological Activity : Thiazole derivatives are often explored as antimicrobial agents, while quinazolines are prominent in kinase inhibition (e.g., EGFR inhibitors) .
Functional Group Analogs

Compounds like Methyl 2-(2-aminothiazol-4-yl)acetate (CAS 66659-20-9, ) and Z-communic acid methyl ester () highlight the role of ester and amino groups in modulating properties:

  • Solubility : Methyl esters generally improve lipophilicity compared to free acids, aiding membrane permeability.
  • Synthetic Utility: The amino group enables conjugation or further functionalization, as seen in the synthesis of cephalosporin antibiotics from thiazole intermediates .

Structural and Functional Comparison Table

Compound Name Heterocycle Substituents CAS Number Similarity Score* Key Applications
Methyl 2-aminoquinazoline-4-carboxylate Quinazoline 2-NH₂, 4-COOCH₃ N/A Reference Kinase inhibitors, anticancer
Ethyl 2-aminothiazole-4-carboxylate Thiazole 2-NH₂, 4-COOCH₂CH₃ 53266-94-7 0.66 (vs. quinazoline) Antimicrobial research
Methyl 2-aminothiazole-4-carboxylate Thiazole 2-NH₂, 4-COOCH₃ 64987-16-2 0.66 Intermediate for drug synthesis
Z-communic acid methyl ester Diterpene Methyl ester, conjugated diene N/A N/A Plant resin analysis

*Similarity scores derived from structural fingerprint comparisons ().

Research Findings and Implications

  • Synthetic Routes : Quinazoline derivatives are typically synthesized via cyclization of anthranilic acid derivatives, while thiazoles are formed via Hantzsch thiazole synthesis. The ester group in both systems is introduced via alkylation or esterification .
  • Analytical Characterization: Techniques like $ ^1H $-NMR and HPLC () are critical for verifying purity and structure. For example, methyl shikimate’s NMR data () illustrate typical ester carbonyl signals (~165–175 ppm in $ ^{13}C $-NMR), a feature shared with this compound.
  • Biological Performance : Quinazolines often exhibit higher target selectivity in kinase assays due to their planar structure, whereas thiazoles may display broader-spectrum activity .

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